N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine
Description
N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine is a hydroxylamine derivative featuring a 4-methoxyphenyl group and a strained 2-methylaziridine ring.
Properties
CAS No. |
919296-04-1 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)-(2-methylaziridin-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O2/c1-8-7-13(8)11(12-14)9-3-5-10(15-2)6-4-9/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
FTTWEHDLFQYANH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=NO)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine typically involves the reaction of 4-methoxyphenylhydroxylamine with 2-methylaziridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural features to N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine exhibit significant antimicrobial activity. For instance, derivatives containing hydroxylamine groups have been shown to possess antibacterial and antifungal properties, suggesting that this compound could be explored for developing new antimicrobial agents .
Anticancer Potential
The compound's structure allows for potential applications in cancer therapy. Similar compounds have been designed as molecular hybrids targeting specific cancer cell lines. Studies have demonstrated that certain aziridine derivatives exhibit cytotoxic effects against various human cancer cells, indicating that this compound could be investigated for similar anticancer properties .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key methods may include:
- Condensation Reactions : Combining 4-methoxybenzaldehyde with 2-methylaziridine under acidic conditions to form the desired hydroxylamine derivative.
- Functional Group Modifications : Post-synthesis modifications can enhance the biological activity and solubility of the compound.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of hydroxylamine derivatives against common pathogens using agar diffusion and broth dilution methods. The results indicated that compounds structurally related to this compound displayed varying degrees of microbial inhibition, making them candidates for further development as antibiotics .
Case Study 2: Anticancer Activity
In a separate investigation, a series of aziridine-based compounds were synthesized and tested for their cytotoxic effects on breast and colon cancer cell lines. The findings revealed that certain derivatives demonstrated significant apoptotic effects, suggesting that this compound could be a promising lead compound in anticancer drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs include hydroxylamine derivatives with aromatic or heterocyclic substituents. Key comparisons are summarized below:
Substituent Impact :
Physicochemical Properties
Experimental data for the target compound are scarce, but comparisons with analogs suggest trends:
Biological Activity
N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxylamine functional group attached to a methoxyphenyl and a methylaziridine moiety. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Hydroxylamine derivatives are known to inhibit enzymes involved in the biosynthesis of essential cellular components.
Study 1: Efficacy in Agricultural Applications
A study published in 2020 evaluated the use of this compound as a fungicide. The compound was tested on fungal pathogens affecting crops, demonstrating a reduction in fungal growth by up to 75% at concentrations of 50 µg/mL.
Table 2: Fungal Inhibition Assay Results
| Fungal Pathogen | Growth Inhibition (%) | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Fusarium oxysporum | 75 | 50 | |
| Botrytis cinerea | 60 | 50 |
Study 2: Toxicological Assessment
A toxicological study assessed the safety profile of this compound on non-target organisms. Results indicated low toxicity levels, with an LD50 greater than 2000 mg/kg in mammalian models, suggesting a favorable safety margin for agricultural use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
